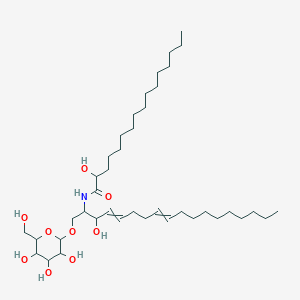

Soyacerebroside II

Description

Properties

IUPAC Name |

2-hydroxy-N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYIYLRRDTKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Functions and Activities of Soyacerebroside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside II, a glucosylceramide isolated from soybean, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known functions of this compound, with a focus on its anti-inflammatory properties and its role as a calcium ionophore. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Biological Functions and Activities

This compound exhibits a range of biological activities, with its anti-inflammatory and ionophoretic functions being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, particularly in the context of arthritis. It has been shown to suppress the production of key pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects of this compound on the expression of pro-inflammatory mediators in human rheumatoid arthritis synovial fibroblasts (RASFs) and osteoarthritis synovial fibroblasts (OASFs) are summarized below.

| Target Molecule | Cell Type | Treatment Concentration (µM) | Inhibition (%) | Reference |

| IL-1β mRNA | RASFs | 1 | ~25% | [1] |

| 5 | ~50% | [1] | ||

| 10 | ~75% | [1] | ||

| IL-6 mRNA | RASFs | 1 | ~20% | [1] |

| 5 | ~45% | [1] | ||

| 10 | ~70% | |||

| IL-8 mRNA | RASFs | 1 | ~30% | |

| 5 | ~55% | |||

| 10 | ~80% | |||

| MCP-1 mRNA | OASFs (IL-1β stimulated) | 1 | ~20% | |

| 5 | ~40% | |||

| 10 | ~60% | |||

| MCP-1 Protein | OASFs (IL-1β stimulated) | 1 | ~15% | |

| 5 | ~35% | |||

| 10 | ~55% |

Ionophoretic Activity

This compound functions as an ionophore with selectivity for calcium ions (Ca2+). This activity is attributed to its ability to form a complex with Ca2+ and facilitate its transport across biological membranes. Structural studies have suggested that this compound forms a 1:1 complex with Ca2+.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of ERK, NF-κB, and AP-1 Signaling in Rheumatoid Arthritis

In human rheumatoid arthritis synovial fibroblasts, this compound has been shown to inhibit the phosphorylation of key proteins in the ERK, NF-κB, and AP-1 signaling pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.

Inhibition of AMPK and AKT Signaling in Osteoarthritis

In the context of osteoarthritis, this compound has been found to inhibit the phosphorylation of AMP-activated protein kinase (AMPK) and protein kinase B (AKT) in osteoarthritis synovial fibroblasts. This inhibition leads to the upregulation of microRNA-432 (miR-432), which in turn suppresses the expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine involved in monocyte migration and inflammation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the biological activities of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the fruiting bodies of Cordyceps militaris grown on soybeans.

Workflow for Isolation and Purification

Methodology:

-

Extraction: The dried and powdered fruiting bodies are extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate. The aqueous layer is retained.

-

Chromatography: The aqueous layer is subjected to a series of column chromatography steps for purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing cerebrosides are further purified on a Sephadex LH-20 column using a chloroform-methanol mixture as the eluent.

-

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Assessment of Anti-inflammatory Activity

Cell Culture: Human rheumatoid arthritis synovial fibroblasts (RASFs) or osteoarthritis synovial fibroblasts (OASFs) are cultured in appropriate media, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.

Quantitative Real-Time PCR (qPCR) for Cytokine Expression:

-

RASFs are seeded in culture plates and treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Total RNA is extracted from the cells using a suitable kit.

-

cDNA is synthesized from the RNA template.

-

qPCR is performed using primers specific for IL-1β, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for Signaling Protein Phosphorylation:

-

RASFs or OASFs are treated with this compound for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK, NF-κB p65, c-Jun (a component of AP-1), AMPK, and AKT. Antibodies against the total forms of these proteins are used for normalization.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Monocyte Migration Assay:

-

A chemotaxis assay is performed using a Boyden chamber or a similar system with a porous membrane (e.g., 5 µm pore size).

-

The lower chamber is filled with conditioned medium from OASFs that have been stimulated with IL-1β in the presence or absence of this compound. MCP-1 can be used as a positive control.

-

Monocytic cells (e.g., THP-1) are placed in the upper chamber.

-

The chamber is incubated to allow for cell migration.

-

Migrated cells in the lower chamber are quantified, often by staining with a fluorescent dye like calcein-AM and measuring fluorescence.

Measurement of Calcium Ionophore Activity

The calcium ionophore activity of this compound can be measured using a liquid membrane-type apparatus.

Methodology:

-

A U-shaped glass tube or a similar setup is used to create a liquid membrane system.

-

The liquid membrane, consisting of an organic solvent (e.g., chloroform) containing this compound, separates two aqueous phases.

-

One aqueous phase contains a high concentration of CaCl₂, and the other contains a calcium-chelating agent (e.g., EDTA).

-

The transport of Ca²⁺ ions across the liquid membrane is monitored over time by measuring the change in Ca²⁺ concentration in the receiving aqueous phase, typically using a calcium-selective electrode or atomic absorption spectroscopy.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and calcium ionophoretic activities. Its ability to modulate key signaling pathways, such as ERK/NF-κB/AP-1 and AMPK/AKT, underscores its therapeutic potential for inflammatory diseases like rheumatoid arthritis and osteoarthritis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of action and potential applications of this compound. Future studies should focus on determining the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

The Isolation and Biological Significance of Soyacerebroside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyacerebroside II, a glycosphingolipid found in soybean (Glycine max), has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and analytical methodologies for this compound. Furthermore, it delves into its biological activities, with a particular focus on its role in modulating the AMPK/AKT signaling pathway. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily isolated from soybeans (Glycine max), a globally cultivated legume.[1][2][3] It is a component of the complex mixture of lipids present in soybeans and is classified as a cerebroside, which is a type of glycosphingolipid. While other plants may contain cerebrosides, soybean remains the most well-documented and accessible source for this compound.

Isolation of this compound from Soybean

The isolation of this compound from soybean is a multi-step process that involves extraction, fractionation, and purification using various chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for the isolation of glycolipids from plant materials.

Experimental Protocol: Isolation of this compound

Objective: To isolate and purify this compound from raw soybean seeds.

Materials:

-

Dried soybean seeds

-

n-Hexane

-

Chloroform (B151607) (CHCl3)

-

Methanol (B129727) (MeOH)

-

Acetone

-

Silica (B1680970) gel (100-200 mesh) for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Preparation of Soybean Material:

-

Grind dried soybean seeds into a fine powder.

-

Defat the soybean powder by Soxhlet extraction with n-hexane for 24 hours to remove nonpolar lipids.

-

Air-dry the defatted soybean powder to remove residual hexane.

-

-

Extraction of Crude Glycolipids:

-

Extract the defatted soybean powder with 95% ethanol at room temperature with constant stirring for 48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in water and partition with chloroform.

-

Collect the chloroform layer, which contains the crude glycolipid fraction, and evaporate the solvent.

-

-

Silica Gel Column Chromatography (Fractionation):

-

Prepare a silica gel (100-200 mesh) column packed in chloroform.

-

Dissolve the crude glycolipid fraction in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of chloroform and methanol. A suggested elution scheme is as follows:

-

Chloroform (100%) to elute neutral lipids.

-

Chloroform:Methanol (95:5, v/v)

-

Chloroform:Methanol (90:10, v/v)

-

Chloroform:Methanol (80:20, v/v) - Cerebrosides typically elute in this fraction.

-

Chloroform:Methanol (50:50, v/v)

-

Methanol (100%) to elute polar lipids.

-

-

Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) using a chloroform:methanol:water (65:25:4, v/v/v) solvent system and visualizing with an appropriate stain (e.g., iodine vapor or sulfuric acid charring).

-

-

Sephadex LH-20 Column Chromatography (Purification):

-

Pool the fractions containing cerebrosides (as identified by TLC).

-

Evaporate the solvent from the pooled fractions.

-

Dissolve the residue in a small volume of chloroform:methanol (1:1, v/v) and apply to a Sephadex LH-20 column equilibrated with the same solvent system.

-

Elute with chloroform:methanol (1:1, v/v) to further separate the cerebrosides from other components.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

The fractions containing this compound from the Sephadex LH-20 column can be further purified using preparative HPLC.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Detection: UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Collect the peak corresponding to this compound.

-

Workflow for Isolation of this compound

Quantitative Data

Quantitative data on the yield of this compound directly from raw soybean material is not extensively reported in the literature. However, one study reported the isolation of 9 mg of this compound from 100 g of crude soybean glycolipids.[3] The yield from the initial raw soybean starting material would be considerably lower and is dependent on the efficiency of the extraction and purification steps.

| Parameter | Value | Source Material | Reference |

| Yield | 9 mg | 100 g Crude Glycolipids | [3] |

| Purity | >95% (by HPLC) | Post-preparative HPLC | Assumed |

Note: The purity is an assumed value after successful preparative HPLC purification and would need to be confirmed by analytical methods.

Analytical Characterization

The identification and structural elucidation of this compound are typically achieved through a combination of spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for both purification and analytical assessment of purity. A reversed-phase C18 column with a mobile phase of methanol and water is commonly employed.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which helps in identifying the ceramide and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the detailed chemical structure, including the stereochemistry of the glycosidic linkage and the structure of the fatty acid and sphingoid base.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit ionophoretic activity for Ca2+ ions. More recently, soya-cerebrosides have been shown to possess anti-inflammatory properties by modulating the AMPK/AKT signaling pathway.

This compound and the AMPK/AKT Signaling Pathway

The AMP-activated protein kinase (AMPK) and Protein Kinase B (Akt) signaling pathways are critical regulators of cellular metabolism, growth, and survival. Dysregulation of these pathways is implicated in various diseases, including inflammation and cancer. Soya-cerebrosides have been shown to inhibit the phosphorylation of both AMPK and Akt, which are key activation steps in their respective pathways. This inhibition can lead to downstream effects such as the suppression of inflammatory responses.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its isolation from soybeans and its biological activity. The detailed protocols and workflow diagrams are intended to facilitate further research into this intriguing molecule. While the provided methodologies are robust, optimization may be necessary depending on the specific laboratory conditions and the starting material. Further studies are warranted to fully elucidate the quantitative yield of this compound from raw soybeans and to explore its full therapeutic potential.

References

The Role of Soyacerebroside II in Calcium Ion Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyacerebroside II, a glycosphingolipid isolated from soybean, has been identified as a molecule with ionophoretic activity specific to calcium ions (Ca²⁺)[1]. This technical guide provides a comprehensive overview of the current understanding of this compound's role in mediating Ca²⁺ transport across lipid membranes. The guide details its molecular structure, proposed mechanism of action, and the potential downstream signaling consequences of its ionophoretic activity. While direct quantitative data on transport rates remain proprietary to the original research, this document outlines the established experimental protocols for characterizing such ionophoretic behavior and presents a generalized framework for the resulting intracellular calcium signaling cascades.

Introduction

Cerebrosides are a class of glycosphingolipids found in plants and animals, playing crucial roles in cell membrane structure and signaling. This compound is of particular interest due to its demonstrated ability to selectively transport calcium ions across lipid bilayers, a function with significant implications for cellular physiology and potential therapeutic applications. As an ionophore, this compound can induce an influx of Ca²⁺ into the cytoplasm, thereby initiating a cascade of intracellular events. Understanding the mechanics of this transport and the subsequent signaling pathways is critical for researchers exploring calcium homeostasis and for professionals in drug development seeking to modulate intracellular calcium levels.

Molecular Structure and Ionophoretic Properties

This compound is a complex glycosphingolipid. Its structure consists of a ceramide backbone, composed of a sphingoid base and a fatty acid, linked to a glucose molecule.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₄₀H₇₅NO₉ |

| Molar Mass | 714.0 g/mol |

| Class | Glycosphingolipid |

| Ion Specificity | Ca²⁺ |

Studies suggest that this compound forms a 1:1 complex with a calcium ion. The binding is proposed to be a tridentate chelation involving the amide carbonyl, the C2'-hydroxy, and the C2''-hydroxy oxygens of the molecule. This complexation effectively shields the positive charge of the calcium ion, allowing it to partition into and diffuse across the hydrophobic core of the lipid membrane.

Quantitative Data on Calcium Ion Transport

The seminal research demonstrating the ionophoretic activity of this compound utilized specialized experimental setups to measure ion transport. However, the specific quantitative data from these experiments, such as transport rates and concentration dependencies, are not publicly available. The following table illustrates the type of data that would be generated from such experiments.

Table 2: Illustrative Quantitative Data for this compound-Mediated Ca²⁺ Transport (Hypothetical)

| Parameter | Value (Hypothetical) | Experimental System |

| Ca²⁺ Influx Rate | Data not publicly available | Liquid Membrane Apparatus |

| Permeability Coefficient | Data not publicly available | Human Erythrocyte Ghosts |

| Concentration for Half-Maximal Transport (K₀.₅) | Data not publicly available | Liquid Membrane Apparatus |

| Stoichiometry (this compound:Ca²⁺) | 1:1 | Various |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the ionophoretic activity of compounds like this compound.

Measurement of Ion Transport Using a Liquid Membrane Apparatus

This method provides a direct measurement of ion flux across an artificial lipid barrier.

Protocol:

-

Apparatus Setup: A U-shaped glass tube or a two-compartment cell separated by a porous filter is used. The organic phase, containing a solution of this compound in a non-polar solvent (e.g., chloroform), is placed at the bottom of the U-tube or within the filter, forming the liquid membrane.

-

Aqueous Phases: The two arms of the U-tube (or the two compartments) are filled with aqueous solutions. One arm (the source phase) contains a known concentration of CaCl₂. The other arm (the receiving phase) contains a calcium-free buffer.

-

Sampling: At regular time intervals, aliquots are taken from the receiving phase.

-

Quantification: The concentration of Ca²⁺ in the aliquots is determined using atomic absorption spectroscopy or a Ca²⁺-selective electrode.

-

Data Analysis: The rate of Ca²⁺ transport is calculated from the change in concentration in the receiving phase over time.

Measurement of Ion Permeability Using Human Erythrocyte Ghosts

This method utilizes a biological membrane system to assess the ability of an ionophore to induce permeability.

Protocol:

-

Preparation of Erythrocyte Ghosts:

-

Obtain fresh human blood and wash the erythrocytes with isotonic saline solution.

-

Induce hypotonic lysis by suspending the erythrocytes in a hypotonic buffer. This causes the cells to swell and rupture, releasing their cytoplasmic contents.

-

Centrifuge the lysate to pellet the erythrocyte membranes (ghosts).

-

Wash the ghosts repeatedly with the hypotonic buffer to remove residual hemoglobin.

-

-

Loading with a Calcium-Sensitive Dye:

-

Resuspend the erythrocyte ghosts in a solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Incubate to allow the dye to load into the ghosts.

-

-

Permeability Assay:

-

Wash the loaded ghosts to remove excess extracellular dye.

-

Resuspend the ghosts in a calcium-free buffer.

-

Place the suspension in a fluorometer.

-

Add this compound to the suspension.

-

Add a known concentration of CaCl₂ to the extracellular medium.

-

Monitor the change in fluorescence over time. An increase in fluorescence indicates an influx of Ca²⁺ into the ghosts.

-

-

Data Analysis: The initial rate of fluorescence change is proportional to the permeability of the membrane to Ca²⁺.

Signaling Pathways

An influx of Ca²⁺ into the cytoplasm, mediated by an ionophore like this compound, acts as a second messenger that can trigger a multitude of signaling pathways. The specific pathways activated depend on the cell type and the downstream calcium-binding proteins and effectors present.

Generalized Calcium-Dependent Signaling Cascade

The initial increase in intracellular Ca²⁺ leads to the activation of calmodulin (CaM), a primary calcium sensor. The Ca²⁺/CaM complex then activates a variety of downstream targets, including protein kinases and phosphatases.

Conclusion

This compound is a fascinating molecule with the proven ability to transport calcium ions across lipid membranes. While the precise kinetics of this transport are not fully elucidated in publicly available literature, the experimental frameworks for such characterization are well-established. The ionophoretic nature of this compound positions it as a valuable tool for researchers studying calcium signaling and as a potential lead compound for therapeutic strategies aimed at modulating intracellular calcium levels. Further research is warranted to quantify its transport efficiency and to explore its effects on specific cellular processes in various biological contexts.

References

The Anti-Inflammatory Potential of Soyacerebroside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of various compounds derived from soybean (Glycine max). However, specific research on the anti-inflammatory activity of Soyacerebroside II is limited. This guide provides a comprehensive overview of the anti-inflammatory effects of related soy-derived compounds, such as isoflavones, glyceollins, and phospholipids, to infer the potential mechanisms and properties of this compound. The signaling pathways and experimental protocols detailed herein are based on studies of these related molecules and serve as a foundational framework for future research into this compound.

Introduction to Soyacerebrosides and Inflammation

Soyacerebrosides are a class of glycosphingolipids isolated from soybean, with Soyacerebroside I and II being identified and structurally characterized. While research has highlighted the ionophoretic activities of this compound, its direct anti-inflammatory properties are not yet well-defined. However, the broader family of soy-derived bioactive compounds has demonstrated significant anti-inflammatory potential, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This guide synthesizes the existing knowledge on the anti-inflammatory effects of soy extracts and their constituents to provide a technical foundation for the investigation of this compound.

Quantitative Data on Anti-Inflammatory Effects of Soy-Derived Compounds

The following tables summarize quantitative data from studies on various soy extracts and compounds, demonstrating their anti-inflammatory efficacy. This data provides a benchmark for potential studies on this compound.

Table 1: In Vitro Inhibition of Inflammatory Markers by Soy Compounds

| Compound/Extract | Cell Line | Stimulant | Target Marker | Concentration | Inhibition (%) | Reference |

| Glyceollins | RAW264.7 | LPS | NO Production | 10 µM | ~50% | [1] |

| Glyceollins | RAW264.7 | LPS | iNOS Expression | 10 µM | Significant | [1] |

| Glyceollins | RAW264.7 | LPS | COX-2 Expression | 10 µM | Significant | [1] |

| Glyceollins | RAW264.7 | LPS | IL-6 Release | 10 µM | Significant | [1] |

| Fermented Soybean Extract | RAW264.7 | LPS | NO Production | 5 mg/mL | 25.50 ± 2.20% | [2] |

| Fermented Soybean Extract | RAW264.7 | LPS | IL-1β Production | 5 mg/mL | 35.88 ± 3.20% | |

| Fermented Soybean Extract | RAW264.7 | LPS | TNF-α Production | 5 mg/mL | 28.50 ± 3.50% | |

| Soybean Leaf Extract (70% Methanol) | RAW264.7 | LPS | NO Synthesis | 5 mg/mL | 86% |

Table 2: In Vivo Anti-Inflammatory Effects of Soy Compounds

| Compound/Extract | Animal Model | Condition | Dosage | Outcome | Reference |

| Elicited Soybean Extract | Balb/C Mice | High-Fat/-Fructose Diet | 104 mg/kg BW | Decrease in CD4+TLR3+, CD4+TLR4+, CD4+TNF-α+, and CD4+IFN-γ+ T cells | |

| Fermented Soybean Extract | Rats | Carrageenan-induced paw edema | Oral Administration | Significant reduction in edema and iNOS induction |

Key Signaling Pathways in Inflammation Modulated by Soy Compounds

The anti-inflammatory effects of soy-derived compounds are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to this regulation.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Soy compounds, such as glyceollins and specific oligopeptides, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key player in the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. While some soy compounds have been shown to modulate MAPK signaling, the precise interactions are complex and can be cell-type specific. For instance, some soy isoflavones have been reported to inhibit the phosphorylation of p38 MAPK.

Figure 2. Hypothesized modulation of the p38 MAPK pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of natural compounds, which can be adapted for the study of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent like LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The production of NO, a key inflammatory mediator, is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

-

Method: The Griess reagent system is used. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution. After a short incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory pathways (e.g., iNOS, COX-2, phosphorylated-IκBα, phosphorylated-p38).

-

Method:

-

Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Principle: qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf-α, Il-6, Nos2, Ptgs2).

-

Method:

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Gapdh or Actb) as an internal control.

-

Figure 3. General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of this compound is currently lacking in the scientific literature, the extensive research on other soy-derived compounds provides a strong rationale for its investigation as a potential anti-inflammatory agent. The established mechanisms of action for compounds like glyceollins and soy phospholipids, involving the inhibition of the NF-κB and MAPK signaling pathways, offer a clear roadmap for future studies on this compound.

Future research should focus on isolating pure this compound and evaluating its effects on inflammatory markers and signaling pathways in both in vitro and in vivo models. The experimental protocols and data presented in this guide can serve as a valuable resource for designing and interpreting these future studies, ultimately elucidating the therapeutic potential of this compound in inflammatory diseases.

References

Unveiling the Therapeutic Potential of Soyacerebroside II in Osteoarthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA), a degenerative joint disease characterized by progressive cartilage degradation and inflammation, presents a significant global health burden with limited disease-modifying therapeutic options. Emerging evidence highlights the potential of Soyacerebroside II, a natural glycosphingolipid, as a promising chondroprotective agent. This technical guide provides an in-depth analysis of the current understanding of this compound's therapeutic applications in osteoarthritis. It details its mechanism of action, focusing on the inhibition of key catabolic pathways in chondrocytes, and presents quantitative data from preclinical studies. Furthermore, this guide offers detailed experimental protocols for key assays and a comprehensive visualization of the implicated signaling pathways to facilitate further research and development in this promising area.

Introduction to this compound and its Relevance in Osteoarthritis

This compound is a glycosylceramide found in various natural sources, including soybeans. Glycosphingolipids are known to play crucial roles in cellular processes such as cell signaling, recognition, and membrane stability. In the context of osteoarthritis, the pathology is driven by an imbalance between anabolic and catabolic processes in articular cartilage. Pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β), are key mediators of this imbalance, stimulating chondrocytes to produce matrix-degrading enzymes such as matrix metalloproteinases (MMPs).[1][2]

Recent research has identified this compound as a potent inhibitor of IL-1β-induced inflammatory and catabolic responses in chondrocytes.[1][2] Its ability to modulate key signaling pathways involved in cartilage degradation positions it as a compelling candidate for the development of a novel disease-modifying osteoarthritis drug (DMOAD).

Mechanism of Action: Inhibition of the FAK/MEK/ERK/AP-1 Signaling Cascade

The primary mechanism by which this compound exerts its chondroprotective effects is through the suppression of the Focal Adhesion Kinase (FAK), Mitogen-activated protein kinase kinase (MEK), Extracellular signal-regulated kinase (ERK), and Activator protein-1 (AP-1) signaling pathway.[1][2][3] This cascade is a critical regulator of MMP-1 expression in chondrocytes.[1]

In an osteoarthritic environment, IL-1β stimulation leads to the phosphorylation and activation of FAK, which subsequently activates the downstream MEK/ERK pathway.[1] Activated ERK then promotes the phosphorylation of c-Jun, a key component of the AP-1 transcription factor complex.[1] Phosphorylated c-Jun translocates to the nucleus and binds to the promoter region of the MMP1 gene, initiating its transcription and leading to the production of MMP-1, an enzyme that degrades type II collagen, the primary structural component of articular cartilage.[1][2]

This compound intervenes in this pathway by inhibiting the IL-1β-induced phosphorylation of FAK, MEK, ERK, and c-Jun, thereby preventing the activation of AP-1 and subsequent upregulation of MMP-1 expression.[1]

Signaling Pathway Diagram

Caption: this compound inhibits IL-1β-induced MMP-1 production.

Quantitative Data Summary

The chondroprotective effects of this compound have been quantified in in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on Chondrocytes

| Parameter | Cell Line | Treatment | Concentration (µM) | Result | Reference |

| Cell Viability | ATDC5 | This compound | 1 - 10 | No significant cytotoxicity observed at 24 and 48 hours. | [1][4] |

| MMP-1 mRNA Expression | ATDC5 | IL-1β (10 ng/mL) | - | Significant increase in MMP-1 expression. | [1][4] |

| IL-1β + this compound | 1 | Partial inhibition of IL-1β-induced MMP-1 expression. | [1][4] | ||

| IL-1β + this compound | 5 | Significant inhibition of IL-1β-induced MMP-1 expression. | [1][4] | ||

| IL-1β + this compound | 10 | Strong inhibition of IL-1β-induced MMP-1 expression. | [1][4] | ||

| MMP-1 Protein Expression | ATDC5 | IL-1β (10 ng/mL) | - | Significant increase in MMP-1 protein levels. | [1][4] |

| IL-1β + this compound | 1 - 10 | Dose-dependent reduction in IL-1β-induced MMP-1 protein levels. | [1][4] | ||

| FAK Phosphorylation | ATDC5 | IL-1β (10 ng/mL) | - | Increased phosphorylation of FAK. | [1] |

| IL-1β + this compound | 1 - 10 | Dose-dependent inhibition of IL-1β-induced FAK phosphorylation. | [1] | ||

| MEK Phosphorylation | ATDC5 | IL-1β (10 ng/mL) | - | Increased phosphorylation of MEK. | [1][5] |

| IL-1β + this compound | 1 - 10 | Dose-dependent inhibition of IL-1β-induced MEK phosphorylation. | [1][5] | ||

| ERK Phosphorylation | ATDC5 | IL-1β (10 ng/mL) | - | Increased phosphorylation of ERK. | [1] |

| IL-1β + this compound | 1 - 10 | Dose-dependent inhibition of IL-1β-induced ERK phosphorylation. | [1] | ||

| c-Jun Phosphorylation | ATDC5 | IL-1β (10 ng/mL) | - | Increased phosphorylation of c-Jun. | [1] |

| IL-1β + this compound | 1 - 10 | Dose-dependent inhibition of IL-1β-induced c-Jun phosphorylation. | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Osteoarthritis

| Animal Model | Induction Method | Treatment | Dosage | Duration | Key Findings | Reference |

| Rat | Intra-articular injection of IL-1β | This compound (intraperitoneal) | Not Specified | 35 days | - Reduced cartilage degradation.- Decreased MMP-1 expression in cartilage. | [2][6] |

| Mouse | Intra-articular injection of IL-1β | This compound (intraperitoneal) | Not Specified | 7 days | - Diminished cartilage degradation.- Lowered MMP-1 expression in cartilage. | [2][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in osteoarthritis.

Cell Culture

-

Cell Line: ATDC5 (murine chondrogenic cell line) or primary chondrocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 Ham (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT to formazan (B1609692), a purple-colored product.

-

Materials:

-

ATDC5 cells

-

96-well culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Procedure:

-

Seed ATDC5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for the desired time periods (e.g., 24 and 48 hours). Include untreated control wells.

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing chondrocyte viability using the MTT assay.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of target genes, such as MMP1.

-

Materials:

-

Treated ATDC5 cells

-

RNA extraction kit (e.g., TRIzol reagent)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for MMP1 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

-

-

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform real-time PCR using SYBR Green Master Mix, gene-specific primers, and the synthesized cDNA. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

-

Western Blotting

This protocol is for detecting and quantifying the protein levels of target molecules, including total and phosphorylated forms of FAK, MEK, ERK, and c-Jun.

-

Materials:

-

Treated ATDC5 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated FAK, MEK, ERK, c-Jun, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

-

In Vivo Animal Models of Osteoarthritis

-

Animals: Sprague-Dawley rats or C57BL/6 mice.

-

Induction of Osteoarthritis:

-

Treatment:

-

Outcome Measures:

-

Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to assess cartilage degradation and with H&E for overall morphology.

-

Immunohistochemistry: Perform immunohistochemical staining for MMP-1 on the joint sections to assess its expression levels in the cartilage.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of osteoarthritis. Its ability to inhibit the FAK/MEK/ERK/AP-1 signaling pathway and subsequently reduce the production of the key catabolic enzyme MMP-1 provides a clear and compelling mechanism of action. The in vivo data, although preliminary, further supports its chondroprotective effects.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing, delivery route, and bioavailability of this compound.

-

Efficacy in More Robust Animal Models: Testing in models that more closely mimic the chronic and progressive nature of human OA, such as surgical instability models (e.g., anterior cruciate ligament transection).

-

Safety and Toxicology Studies: Comprehensive evaluation of the safety profile of this compound to support its potential clinical translation.

-

Investigation of Other Potential Mechanisms: Exploring whether this compound affects other relevant pathways in OA, such as NF-κB signaling and other inflammatory mediators.

References

- 1. chondrex.com [chondrex.com]

- 2. Evaluating Intra-Articular Drug Delivery for the Treatment of Osteoarthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gait and Behavior in an IL-1β-Mediated Model of Rat Knee Arthritis and Effects of an IL1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to Soyacerebroside II in the Glycosphingolipid Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Soyacerebroside II, a key glycosphingolipid found in soybeans (Glycine max). This document details its position within the glycosphingolipid metabolic pathway, its known biological activities, and relevant experimental protocols for its study.

Introduction to this compound

This compound is a glucocerebroside, a type of neutral glycosphingolipid. Its structure consists of a ceramide backbone, composed of a sphingoid base and a fatty acid, linked to a single glucose molecule at the 1-hydroxyl moiety. Specifically, the predominant form of glucosylceramide in soybeans, which includes this compound, is comprised of a 4,8-sphingadiene (d18:2Δ4,Δ8) sphingoid base and an α-hydroxypalmitic acid (h16:0). This structure imparts amphipathic properties to the molecule, allowing it to integrate into cellular membranes and participate in various biological processes.

One of the notable functions of this compound is its ability to act as a Ca2+ ionophore, facilitating the transport of calcium ions across biological membranes. This activity underlies some of its physiological roles. Furthermore, emerging research has highlighted its potent anti-inflammatory properties, suggesting its potential as a therapeutic agent in inflammatory conditions such as osteoarthritis.

Glycosphingolipid Metabolic Pathway and this compound

Glycosphingolipid (GSL) metabolism is a complex and highly regulated process involving a series of enzymatic reactions for both the synthesis and degradation of these essential membrane components. This compound, as a glucocerebroside, occupies a central position in this pathway in plants.

Biosynthesis of this compound

The synthesis of this compound begins with the formation of its ceramide backbone. This process is followed by the transfer of a glucose molecule from a donor substrate to the ceramide.

-

Enzyme: UDP-glucose:ceramide glucosyltransferase (UGCG; EC 2.4.1.80)

-

Substrates: Ceramide and UDP-glucose

-

Product: Glucosylceramide (this compound) and UDP

-

Cellular Location: Golgi apparatus

Figure 1: Biosynthesis of this compound.

Catabolism of this compound

The degradation of this compound is a hydrolytic process that cleaves the glycosidic bond, releasing glucose and ceramide.

-

Enzyme: β-Glucosidase (EC 3.2.1.21)

-

Substrate: this compound (Glucosylceramide)

-

Products: Ceramide and Glucose

-

Cellular Location: Lysosomes (in animals), vacuoles (in plants)

In soybeans, a β-glucosidase with specificity towards glucosyl isoflavones has been isolated and characterized. While this demonstrates the presence of enzymes capable of hydrolyzing β-glucosidic linkages, specific kinetic data for the hydrolysis of this compound by a soybean β-glucosidase is not currently available. A study on a β-glucosidase from Aspergillus terreus reported a Km of 1.73 mmol/L and a Vmax of 42.37 U/mg for the substrate p-nitrophenyl-β-D-glucopyranoside[1].

References

Predicting Protein Targets of Soyacerebroside II using Bioinformatics Tools

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soyacerebroside II is a glycosphingolipid found in various natural sources, including soybeans. Like many natural products, its therapeutic potential is vast, but its mechanism of action often remains unclear due to a lack of known protein targets. Identifying the specific proteins that a small molecule like this compound interacts with is a critical step in drug discovery and development. It allows for mechanism-of-action studies, safety profiling, and the prediction of potential therapeutic indications.

This technical guide provides a comprehensive overview of the bioinformatics tools and methodologies used to predict the protein targets of this compound. It covers the theoretical basis of in silico target prediction, details on specific web servers and platforms, a standardized workflow, and essential experimental protocols for validating computational predictions.

Principles of In Silico Protein Target Prediction

Computational target prediction, or "target fishing," leverages the vast amount of existing biological and chemical data to infer interactions between small molecules and proteins. These methods are broadly categorized into two main types: ligand-based and structure-based approaches.

-

Ligand-Based Approaches: These methods operate on the principle of "molecular similarity," which posits that structurally similar molecules are likely to have similar biological activities, including binding to the same protein targets.[1] These approaches do not require a 3D structure of the target protein. They compare the query molecule (this compound) against a database of known bioactive ligands.

-

Structure-Based Approaches: These methods, such as molecular docking, require the 3D structure of a potential protein target. They simulate the binding process of the small molecule into the protein's binding site, calculating a score based on the predicted binding energy and conformational fit. While powerful for hypothesis validation, they are less suited for initial, large-scale screening across the entire proteome unless combined with other methods.

Given the need to identify novel targets without a priori knowledge, this guide will focus primarily on ligand-based and machine learning-driven approaches, which are more suitable for broad target prediction.

Bioinformatics Tools for Target Prediction

A variety of powerful and accessible tools can be used to predict protein targets for a novel compound. These tools often employ a consensus approach, where predictions from multiple algorithms are combined to increase confidence.[2][3]

Key Prediction Servers and Databases

The following table summarizes several widely used platforms for small molecule target prediction. For a compound like this compound, using a combination of these tools is recommended to build a robust list of potential targets.[4]

| Tool Name | Core Principle | Input Format | Key Output Data |

| SwissTargetPrediction | 2D and 3D chemical similarity to known ligands.[5] | SMILES or sketched molecule | Ranked list of predicted targets, probability score, links to ChEMBL. |

| Similarity Ensemble Approach (SEA) | Compares sets of ligands known to bind to targets based on chemical similarity (Tanimoto coefficient on ECFP4 fingerprints). | SMILES | Ranked list of targets, E-value, Z-score. |

| SuperPred | Analyzes chemical similarity of the query to ligand sets of target proteins, considering different fingerprint types. | SMILES | Predicted targets with p-values, graphical network view. |

| FastTargetPred | A command-line tool that compares fingerprints of a query molecule against a prepared dataset from ChEMBL. | SDF | Putative targets with information on protein name, organism, and disease involvement. |

| KinasePred | A machine learning workflow specifically designed to predict small-molecule interactions with protein kinases. | SMILES | Kinase family predictions, bioactivity insights, identification of molecular determinants. |

| BindingDB | A database of experimentally measured binding affinities that can be searched by chemical similarity. | SMILES, Substructure | Known targets of similar compounds with binding data (Ki, Kd, IC50). |

Logical Workflow for Target Prediction

A systematic workflow is crucial for generating a high-confidence list of putative targets for this compound. The process begins with the molecule's structure and funnels down through computational prediction to experimental validation.

Caption: A standardized workflow for predicting and validating protein targets of this compound.

Interpreting Prediction Data

After running this compound through the various servers, the output will consist of lists of potential protein targets, each with an associated score. This quantitative data must be carefully organized and interpreted.

The following is a hypothetical, representative summary of prediction results for this compound.

| Predicted Target | UniProt ID | Score/Probability | Prediction Tool(s) | Target Class | Relevant Signaling Pathway |

| PI3K Gamma | P48736 | Probability: 0.65 | SwissTargetPrediction | Kinase | PI3K-Akt Signaling |

| 5-Lipoxygenase | P09917 | E-value: 1.2e-8 | SEA | Oxidase | Arachidonic Acid Metabolism |

| ERK2/MAPK1 | P28482 | Consensus Score: 3 | SuperPred, KinasePred | Kinase | MAPK/ERK Signaling |

| Glucocorticoid Receptor | P04150 | Z-score: 18.5 | SEA | Nuclear Receptor | Glucocorticoid Signaling |

| Cannabinoid CB1 Receptor | P21554 | Probability: 0.48 | SwissTargetPrediction | GPCR | Endocannabinoid Signaling |

Experimental Validation of Predicted Targets

In silico predictions are hypotheses that must be confirmed through rigorous experimental validation. A multi-tiered approach is recommended, starting with direct binding assays and progressing to cellular target engagement and functional studies.

Comparison of Validation Methods

| Method | Principle | Information Obtained | Throughput |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the ligand flows over an immobilized protein. | Binding Affinity (Kd), Kinetics (kon/koff). | Low to Medium |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between a ligand and a protein in solution. | Binding Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS). | Low |

| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding Affinity (Kd). | Medium to High |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Target Engagement in cells or cell lysates. | Medium |

| Drug Affinity Responsive Target Stability (DARTS) | Exploits the stabilization of a target protein against proteolysis upon ligand binding. | Target Identification and Engagement. | Low to Medium |

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for quantifying the kinetics and affinity of a small molecule-protein interaction in real-time.

Objective: To determine the binding affinity (Kd) of this compound to a predicted protein target (e.g., PI3K Gamma).

Methodology:

-

Protein Immobilization:

-

A high-purity recombinant version of the target protein (PI3K Gamma) is obtained.

-

The protein is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.

-

Remaining active sites on the chip are deactivated with an injection of ethanolamine. A reference channel is prepared similarly but without the protein to allow for background signal subtraction.

-

-

Binding Analysis:

-

This compound is prepared in a series of concentrations (e.g., a 2-fold dilution series from 100 µM down to ~1 µM) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Each concentration of this compound is injected sequentially over both the target and reference channels at a constant flow rate.

-

The binding is measured in real-time as a change in response units (RU). An association phase is measured during the injection, followed by a dissociation phase where only running buffer flows over the chip.

-

-

Data Analysis:

-

The reference channel data is subtracted from the target channel data to correct for bulk refractive index changes.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Potential Signaling Pathway Modulation

Based on the hypothetical target list, this compound could modulate key cellular signaling pathways. For instance, if PI3K Gamma and ERK2 are validated as direct targets, it suggests an impact on cell growth, proliferation, and inflammation pathways.

References

- 1. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

Pathway Analysis of Genes Regulated by Soyacerebroside II Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the direct effects of Soyacerebroside II on global gene expression and pathway analysis is currently limited. This guide summarizes the known biological activities of soya-cerebrosides and provides a comprehensive overview of the methodologies used for pathway analysis of related soybean-derived compounds, offering a framework for future research in this area.

Introduction to this compound

This compound is a glycosphingolipid isolated from soybean.[1] While research on its specific gene regulatory functions is nascent, studies on related soya-cerebrosides have revealed significant biological activities, including anti-inflammatory effects.[2][3] One notable study demonstrated that a soya-cerebroside isolated from Cordyceps militaris can suppress the expression of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), a key chemokine in inflammatory responses.[2][3] This inhibitory action is mediated through the AMPK and AKT signaling pathways.[2] Further research into this compound's precise impact on gene regulation is warranted, and the methodologies outlined in this guide provide a robust framework for such investigations.

Known Signaling Pathways Influenced by Soya-cerebroside

The primary characterized signaling pathway influenced by a soya-cerebroside involves the downregulation of MCP-1 expression. This process is crucial for its observed anti-inflammatory and cartilage-protective effects.[2][3]

AMPK/AKT Signaling Pathway in MCP-1 Regulation

Soya-cerebroside has been shown to upregulate microRNA (miR)-432 by inhibiting the AMPK and AKT signaling pathways in Osteoarthritis Synovial Fibroblasts (OASFs).[2] This leads to a reduction in MCP-1 expression, which in turn suppresses monocyte migration and infiltration into synoviocytes, thereby attenuating synovial inflammation and preventing cartilage degradation.[2][3]

Quantitative Data on MCP-1 Regulation

The following table summarizes the effect of soya-cerebroside on MCP-1 expression as observed in relevant studies.

| Treatment | Target | Organism/Cell Line | Fold Change in Expression | Significance (p-value) | Reference |

| Soya-cerebroside | MCP-1 | Human OASFs | Downregulated | <0.05 | [2][3] |

Experimental Protocols for Pathway Analysis

To further elucidate the genetic and molecular pathways affected by this compound, a transcriptomic approach is recommended. The following protocols provide a detailed methodology for such an investigation.

General Experimental Workflow

The overall workflow for analyzing gene expression changes induced by a compound like this compound involves several key stages, from cell treatment to bioinformatic analysis.

Detailed Methodologies

3.2.1. Cell Culture and Treatment

-

Culture a relevant cell line (e.g., human peripheral blood mononuclear cells, synovial fibroblasts) in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).

-

Harvest cells at each time point for RNA extraction.

3.2.2. RNA Extraction and Quality Control

-

Extract total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios.

-

Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring the RNA Integrity Number (RIN) is > 8.0.

3.2.3. RNA Library Preparation and Sequencing

-

Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragment the enriched mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3.2.4. Bioinformatic Analysis of Sequencing Data

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using aligners such as STAR or HISAT2.

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

3.2.5. Pathway and Gene Ontology (GO) Enrichment Analysis

-

Use the list of significant DEGs as input for enrichment analysis.

-

Perform GO analysis to identify enriched biological processes, molecular functions, and cellular components.

-

Conduct KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis to identify signaling and metabolic pathways that are significantly affected by the treatment.

-

Utilize online tools such as DAVID, Metascape, or software packages like clusterProfiler in R for this analysis.

Data Presentation for Pathway Analysis

The results of a transcriptomic study should be presented in a clear and structured manner to facilitate interpretation.

Differentially Expressed Genes

A table of the top differentially expressed genes should be provided, including their fold change and statistical significance.

| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value |

| CCL2 | Chemokine (C-C motif) ligand 2 | -1.58 | 1.2e-8 | 2.5e-7 |

| IL6 | Interleukin 6 | -1.21 | 3.4e-6 | 5.1e-5 |

| TNF | Tumor necrosis factor | -1.15 | 5.6e-6 | 7.8e-5 |

| HMOX1 | Heme Oxygenase 1 | 2.05 | 2.1e-9 | 4.3e-8 |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 1.89 | 4.5e-8 | 8.2e-7 |

Note: This table contains hypothetical data for illustrative purposes.

Enriched KEGG Pathways

A table summarizing the most significantly enriched KEGG pathways for the up- and down-regulated genes provides insight into the biological processes affected by the treatment.

| Regulation | KEGG Pathway ID | Pathway Description | Gene Count | p-value |

| Down | hsa04060 | Cytokine-cytokine receptor interaction | 25 | 1.3e-10 |

| Down | hsa04630 | JAK-STAT signaling pathway | 18 | 2.5e-8 |

| Down | hsa04010 | MAPK signaling pathway | 22 | 4.1e-7 |

| Up | hsa04152 | AMPK signaling pathway | 15 | 1.8e-6 |

| Up | hsa00140 | Steroid biosynthesis | 10 | 3.2e-5 |

Note: This table contains hypothetical data for illustrative purposes.

Conclusion

While direct evidence of this compound's impact on gene regulation is still emerging, the known anti-inflammatory effects of related soya-cerebrosides, mediated through the AMPK/AKT/MCP-1 signaling axis, provide a strong foundation for further investigation. The transcriptomic and bioinformatic workflows detailed in this guide offer a comprehensive framework for researchers to systematically explore the molecular mechanisms of this compound and other novel compounds. Such studies are crucial for validating its therapeutic potential and advancing its development as a potential drug candidate.

References

- 1. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Nexus: A Technical Guide to Investigating Soyacerebroside II Interaction with Cell Membrane Lipid Rafts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyacerebroside II, a glycosphingolipid isolated from soybean, has demonstrated notable bioactivities, including anti-inflammatory effects and the modulation of intracellular calcium ion concentration.[1][2][3] Cell membrane lipid rafts, dynamic microdomains enriched in sphingolipids and cholesterol, are crucial platforms for cellular signaling.[4][5][6][7] Given its structure as a glycosphingolipid, there is a strong scientific premise to hypothesize that this compound interacts with or partitions into lipid rafts, and that this interaction is fundamental to its mechanism of action. This technical guide outlines a proposed research framework to investigate the interaction between this compound and cell membrane lipid rafts, providing detailed experimental protocols and data presentation strategies to elucidate its role in cellular signaling.

Introduction

Glycosphingolipids are integral components of the plasma membrane and are known to be key constituents of lipid rafts.[5][6][7][8] These microdomains serve as organizing centers for signaling molecules, facilitating efficient signal transduction.[4][6] this compound, a specific glycosphingolipid, has been shown to possess ionophoretic activity for Ca2+ ions, a critical secondary messenger in numerous cellular processes.[1][3][9][10] Furthermore, research has indicated that this compound exerts anti-inflammatory effects through the inhibition of signaling pathways such as ERK, NF-κB, and AP-1.[2]

The convergence of these facts—the glycosphingolipid nature of this compound, its calcium ionophore activity, and its influence on signaling pathways frequently associated with lipid raft localization—points towards a compelling, yet unexplored, mechanism of action centered around its interaction with these membrane microdomains. This guide provides a comprehensive roadmap for researchers to systematically investigate this potential interaction and its downstream consequences.

Proposed Mechanism of Action and Signaling Pathway

We hypothesize that this compound integrates into the lipid bilayer and preferentially partitions into lipid rafts. Within these domains, its Ca2+ ionophore activity could lead to localized increases in intracellular calcium concentration. This localized Ca2+ influx can then trigger or modulate downstream signaling cascades, including the MAPK/ERK and NF-κB pathways, ultimately leading to its observed anti-inflammatory effects.

Experimental Protocols

To validate the proposed interaction and its functional consequences, a multi-faceted experimental approach is recommended.

Lipid Raft Isolation and Characterization

This protocol aims to determine if this compound co-localizes with lipid raft fractions.

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages like RAW 264.7 for inflammation studies) and treat with varying concentrations of this compound for different time points.

-

Cell Lysis: Lyse the cells in a cold, detergent-free buffer (e.g., TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) or a buffer containing a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.05%) to preserve weaker raft associations.

-

Sucrose (B13894) Density Gradient Ultracentrifugation:

-

Homogenize the cell lysate and mix with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.

-

Create a discontinuous sucrose gradient in an ultracentrifuge tube by layering 30% and 5% sucrose solutions on top of the 40% lysate-sucrose mixture.

-

Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

-

Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts, being less dense, will float to the interface of the 5% and 30% sucrose layers.

-

Analysis:

-

Western Blotting: Probe fractions for known lipid raft markers (e.g., Caveolin-1, Flotillin) and non-raft markers (e.g., Transferrin receptor) to confirm successful isolation.

-

Lipidomics/Mass Spectrometry: Analyze the collected fractions to detect the presence and quantify the amount of this compound.

-

Imaging and Co-localization Studies

Microscopy techniques can provide visual evidence of this compound's localization within membrane microdomains.

Methodology:

-

Fluorescent Labeling: Synthesize a fluorescently labeled version of this compound (e.g., with a BODIPY or NBD fluorophore).

-

Cell Treatment: Treat cells with the fluorescently labeled this compound.

-

Lipid Raft Staining: Co-stain the cells with a known lipid raft marker, such as cholera toxin subunit B (CT-B) conjugated to a different fluorophore (e.g., Alexa Fluor 594), which binds to the ganglioside GM1, a component of lipid rafts.

-

Microscopy:

-

Confocal Microscopy: Acquire high-resolution images to observe the spatial distribution of fluorescent this compound and the lipid raft marker.

-

Super-Resolution Microscopy (e.g., STED, dSTORM): For nanoscale visualization of potential co-localization within the small and dynamic lipid raft structures.

-

-

Image Analysis: Use image analysis software to quantify the degree of co-localization between this compound and the lipid raft marker.

Functional Assays: Calcium Imaging

This protocol aims to determine if this compound's effect on intracellular calcium is dependent on lipid raft integrity.

Methodology:

-

Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

-

Calcium Indicator Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Lipid Raft Disruption (Control Group): Treat a subset of cells with a lipid raft disrupting agent, such as methyl-β-cyclodextrin (MβCD), which depletes cholesterol from the membrane.

-

This compound Treatment: Add this compound to both control and raft-disrupted cells.

-

Live-Cell Imaging: Monitor changes in intracellular calcium concentration in real-time using a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength intensity measurement (for Fluo-4).

-

Data Analysis: Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels. Compare the calcium response to this compound in intact versus raft-disrupted cells.

Quantitative Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between experimental conditions.

Table 1: Quantification of this compound in Membrane Fractions

| Fraction | Raft Marker (e.g., Caveolin-1) Abundance (Arbitrary Units) | Non-Raft Marker (e.g., TfR) Abundance (Arbitrary Units) | This compound Concentration (ng/mg protein) |

| 1 (Top) | |||

| ... | |||

| X (Raft) | |||

| ... | |||

| Y (Bottom) |

Table 2: Co-localization Analysis of this compound and Lipid Raft Marker

| Condition | Pearson's Correlation Coefficient | Manders' Overlap Coefficient |

| Control Cells | ||

| Cholesterol Depleted (MβCD) |

Table 3: Effect of Lipid Raft Disruption on this compound-Induced Calcium Influx

| Condition | Baseline [Ca2+]i (nM) | Peak [Ca2+]i after this compound (nM) | Fold Change in [Ca2+]i |

| Control Cells | |||

| MβCD-Treated Cells |

Conclusion